What are the properties of Tetrabutylammonium tetrathiorhenate(VII)?
What are the properties of Tetrabutylammonium tetrathiorhenate(VII)?
Tetrabutylammonium Tetrathiorhenate(VII): Mechanistic Properties and Applications in Advanced Nanomaterial Synthesis
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental coordination chemistry and applied nanomaterial synthesis. Tetrabutylammonium tetrathiorhenate(VII)—commonly denoted as (Bu4N)[ReS4] —is not merely a transition metal salt; it is a highly engineered single-source precursor. This guide breaks down the physicochemical properties, structural dynamics, and validated protocols for utilizing this compound in cutting-edge materials science, specifically in the synthesis of two-dimensional transition metal dichalcogenides (TMDs).
Physicochemical Properties and Structural Dynamics
At the core of (Bu4N)[ReS4] is the tetrathiorhenate(VII) anion, [ReS4]− . In this complex, the central rhenium atom exists in a +7 oxidation state, coordinated by four sulfur atoms in a strict tetrahedral geometry[1].
The causality behind the compound's utility lies in its cation-anion pairing. Inorganic transition metal sulfides are notoriously insoluble in organic media. By pairing the highly charged [ReS4]− anion with the bulky, lipophilic tetrabutylammonium cation [N(C4H9)4]+ , the lattice energy of the solid is lowered, and the lipophilicity of the overall complex is drastically enhanced[1]. This steric shielding stabilizes the anion against premature aggregation and facilitates complete dissolution in non-polar organic solvents (e.g., toluene, chloroform, and 1-octadecene), enabling homogeneous solution-phase reactions[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Tetrabutylammonium tetrathiorhenate(VII) |
| CAS Number | 16829-47-3 (Primary) / 99459-09-3 |
| Molecular Formula | C16H36NReS4 |
| Molecular Weight | 556.94 g/mol |
| Anion Geometry | Tetrahedral ( [ReS4]− ) |
| Rhenium Oxidation State | +7 |
| Physical State | Black crystalline solid |
Synthesis of the Precursor: Phase-Transfer Catalysis (PTC)
The synthesis of (Bu4N)[ReS4] relies on Phase-Transfer Catalysis (PTC), a self-validating system that isolates the highly reactive intermediate from aqueous degradation[2].
Mechanistic Rationale: The reaction between water-soluble rhenium sources and sulfide ions occurs in the aqueous phase. However, the resulting [ReS4]− anion is prone to hydrolysis. By introducing tetrabutylammonium bromide in an immiscible organic phase (e.g., dichloromethane), the lipophilic [Bu4N]+ cation acts as a phase-transfer agent. It pairs with the [ReS4]− anion at the biphasic interface and immediately shuttles it into the organic layer[2]. This continuous extraction drives the equilibrium forward and protects the product.
Step-by-Step PTC Protocol:
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Aqueous Preparation: Dissolve ammonium perrhenate ( NH4ReO4 ) in deionized water. Slowly introduce an excess of aqueous ammonium sulfide ( (NH4)2S ) under continuous stirring until the solution transitions to a deep color, indicating the formation of [ReS4]− .
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Organic Phase Addition: Add a solution of tetrabutylammonium bromide ( (Bu4N)Br ) dissolved in dichloromethane ( CH2Cl2 ) to the aqueous mixture.
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Biphasic Extraction: Vigorously stir the biphasic mixture for 2–4 hours at room temperature. The target complex will migrate entirely into the lower organic layer.
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Isolation: Separate the organic layer using a separatory funnel. Wash the organic phase with distilled water to remove residual inorganic salts.
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Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Induce crystallization by adding a non-polar anti-solvent (e.g., diethyl ether) to precipitate the black crystalline (Bu4N)[ReS4] .
Application: One-Pot Synthesis of Single-Layer ReS2 Nanosheets
The most advanced application of (Bu4N)[ReS4] is its use as a single-source precursor for synthesizing single-layer Rhenium Disulfide ( ReS2 ) nanosheets[3].
Mechanistic Rationale: Thermal decomposition of (Bu4N)[ReS4] in a high-boiling solvent system of 1-octadecene (ODE) and oleylamine ensures controlled nucleation[3]. Oleylamine serves a dual purpose: it acts as a reducing solvent and a capping ligand. As the precursor decomposes, oleylamine binds selectively to the basal planes of the nucleating ReS2 . This steric hindrance prevents c-axis stacking (van der Waals interactions between layers), effectively forcing the material to grow exclusively in the 2D plane, yielding single-layer nanosheets[3][4].
Step-by-Step Thermal Decomposition Protocol:
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Precursor Loading: In a 50 mL three-neck round-bottom flask, combine 0.1 mmol of (Bu4N)[ReS4] with 7 mL of oleylamine and 8 mL of 1-octadecene (ODE)[3].
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Degassing (Critical Validation Step): Heat the mixture to 110 °C under vacuum for 30 minutes[3]. Causality: This step removes dissolved oxygen and adventitious moisture, which would otherwise oxidize the sulfide to sulfate at high temperatures, ruining the stoichiometry of the final TMD.
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Thermal Ramp: Purge the system with high-purity Nitrogen ( N2 ) gas. Ramp the temperature at a rate of 10 °C/min up to 280 °C[3][4].
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Nucleation and Growth: Maintain the reaction at 280 °C for exactly 5 minutes[3]. The precursor undergoes complete thermal decomposition, cleaving the N-C and Re-S bonds to nucleate single-layer ReS2 .
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Quenching & Purification: Remove the heating mantle and allow the flask to cool to room temperature naturally. Precipitate the nanosheets by adding an excess of ethanol, followed by centrifugation at 8000 rpm for 10 minutes. Redisperse the black pellet in hexane or chloroform for storage[4].
Reaction Pathway Visualization
Reaction pathway for the thermal decomposition of (Bu4N)[ReS4] into ReS2 nanosheets.
Safety, Handling, and Decomposition Dynamics
While (Bu4N)[ReS4] is generally stable under ambient air and moisture conditions, it is highly incompatible with strong oxidizing agents[1].
When subjected to extreme heat outside of a controlled inert atmosphere (such as in the event of a laboratory fire), the compound undergoes violent oxidative decomposition. This process releases a complex mixture of toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides ( NOx ), sulfur dioxide ( SO2 ), and volatile rhenium oxides[1][5].
Handling Standards:
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Always store in a cool, dry, well-ventilated area away from direct sunlight[5].
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Small spills should be neutralized by mixing with an inert absorbent like vermiculite or sodium carbonate before sweeping up[5].
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Thermal decomposition experiments must strictly be conducted under a continuous flow of inert gas ( N2 or Argon) and properly vented into a fume hood to manage off-gassing[5].
References
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Chemsrc. "CAS#:16829-47-3 | TETRABUTYLAMMONIUM TETRATHIORHENATE (VII)". Chemsrc. Available at:[Link]
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SciSpace. "Colloidal Single-Layer Photocatalysts for Methanol-Storable Solar H2 Fuel". SciSpace. Available at:[Link]
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ResearchGate. "Characterizations of single-layer MoS2 nanosheets". ResearchGate. Available at:[Link]
Sources
- 1. Tetrabutylammonium Tetrathiorhenate(VII) | [NBu₄][ReS₄] [benchchem.com]
- 2. Tetrabutylammonium Tetrathiorhenate(VII) | [NBu₄][ReS₄] [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:16829-47-3 | TETRABUTYLAMMONIUM TETRATHIORHENATE (VII) | Chemsrc [chemsrc.com]
